4-(1-Amino-3-methylsulfanyl-propyl)-hepta-1,6-dien-4-ol
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Overview
Description
4-(1-Amino-3-methylsulfanyl-propyl)-hepta-1,6-dien-4-ol is an organic compound with the molecular formula C11H21NOS This compound is characterized by the presence of an amino group, a methylsulfanyl group, and a hepta-1,6-dien-4-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-3-methylsulfanyl-propyl)-hepta-1,6-dien-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable starting material, such as a hepta-1,6-dien-4-ol derivative.
Amino Group Introduction: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine source.
Methylsulfanyl Group Addition: The methylsulfanyl group is added via a thiolation reaction, often using a methylthiolating agent.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-3-methylsulfanyl-propyl)-hepta-1,6-dien-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The amino and methylsulfanyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(1-Amino-3-methylsulfanyl-propyl)-hepta-1,6-dien-4-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(1-Amino-3-methylsulfanyl-propyl)-hepta-1,6-dien-4-ol involves its interaction with specific molecular targets and pathways. The amino and methylsulfanyl groups play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methionine Phosphonate: This compound shares structural similarities with 4-(1-Amino-3-methylsulfanyl-propyl)-hepta-1,6-dien-4-ol, particularly the presence of a methylsulfanyl group.
4-[(1S)-1-Amino-3-(methylsulfanyl)propyl]-1,6-heptadien-4-ol: Another structurally related compound with similar functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and its hepta-1,6-dien-4-ol backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(1-amino-3-methylsulfanylpropyl)hepta-1,6-dien-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NOS/c1-4-7-11(13,8-5-2)10(12)6-9-14-3/h4-5,10,13H,1-2,6-9,12H2,3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IASBFWGOKYWONK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(CC=C)(CC=C)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389706 |
Source
|
Record name | 4-[1-Amino-3-(methylsulfanyl)propyl]hepta-1,6-dien-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
315249-26-4 |
Source
|
Record name | 4-[1-Amino-3-(methylsulfanyl)propyl]hepta-1,6-dien-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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